molecular formula C13H29BrO6P2 B130801 Tetraisopropyl Bromomethanediphosphonate CAS No. 10596-20-0

Tetraisopropyl Bromomethanediphosphonate

Cat. No.: B130801
CAS No.: 10596-20-0
M. Wt: 423.22 g/mol
InChI Key: QSHQHSDNPIIUPI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tetraisopropyl Bromomethanediphosphonate is a type of bisphosphonate . Bisphosphonates primarily target osteoclasts, the cells responsible for bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .

Mode of Action

Bisphosphonates, including this compound, inhibit osteoclastic bone resorption . They impair the ability of osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . Additionally, bisphosphonates reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .

Biochemical Pathways

Bisphosphonates can be metabolically incorporated into non-hydrolysable analogues of ATP that accumulate intracellularly in osteoclasts, causing osteoclast cell death by apoptosis . The more potent nitrogen-containing bisphosphonates inhibit FPP synthase, an enzyme in the mevalonate pathway . Inhibition of this enzyme in osteoclasts prevents the biosynthesis of isoprenoid lipids that are required for the prenylation of small GTPase signaling proteins necessary for osteoclast function .

Pharmacokinetics

Bisphosphonates, in general, are known to have unique pharmacokinetic properties . They are poorly absorbed orally, bind strongly to bone, and are eliminated slowly . These properties contribute to their long-lasting effects on bone metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in osteoclasts. The compound inhibits osteoclast activity, leading to a decrease in bone resorption . This results in an overall increase in bone mass and density .

Action Environment

It is known that the compound is used as a detergent additive . Therefore, its action, efficacy, and stability may be influenced by factors such as pH, temperature, and the presence of other chemicals in the detergent formulation.

Preparation Methods

The synthesis of Tetraisopropyl Bromomethanediphosphonate involves heating triisopropyl phosphite with bromomethane under controlled conditions. The reaction typically occurs at temperatures between 130°C and 200°C . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

Tetraisopropyl Bromomethanediphosphonate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, phosphorus pentachloride, and various nucleophiles. Major products formed from these reactions include methylenediphosphonic acid and its derivatives .

Scientific Research Applications

Tetraisopropyl Bromomethanediphosphonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Tetraisopropyl Bromomethanediphosphonate can be compared with other bisphosphonates such as alendronate, neridronate, and ibandronate. These compounds share a similar P-C-P structure but differ in their specific molecular moieties and applications . This compound is unique due to its specific bromine and phosphorus components, which enhance its catalytic and biochemical properties.

Similar compounds include:

These compounds are primarily used in the treatment of bone-related conditions and share similar mechanisms of action but differ in their specific applications and molecular structures.

Properties

IUPAC Name

2-[[bromo-di(propan-2-yloxy)phosphorylmethyl]-propan-2-yloxyphosphoryl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29BrO6P2/c1-9(2)17-21(15,18-10(3)4)13(14)22(16,19-11(5)6)20-12(7)8/h9-13H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHQHSDNPIIUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)Br)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29BrO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541829
Record name Tetrapropan-2-yl (bromomethylene)bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10596-20-0
Record name Tetrapropan-2-yl (bromomethylene)bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tetraisopropyl Bromomethanediphosphonate

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